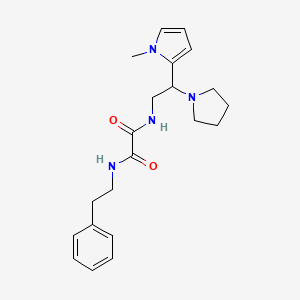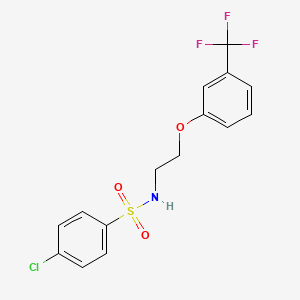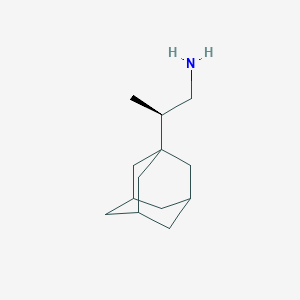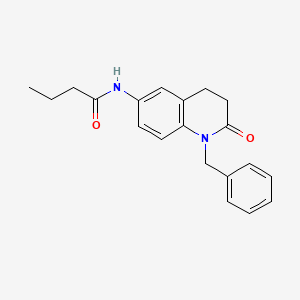![molecular formula C12H16N6O2 B2588347 3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898449-11-1](/img/structure/B2588347.png)
3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione” is a complex organic molecule that contains several functional groups including a purine ring, a triazine ring, a tert-butyl group, and a methyl group .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through condensation reactions of substituted isatins with benzene-1,2-diamine or thiosemicarbazide .
Applications De Recherche Scientifique
Energetic Materials and Propellants
Nitro-substituted azolo[1,2,4]triazines, including our compound of interest, exhibit practically valuable characteristics as energy-rich compounds. These materials are proposed for use in propellants, explosives, and pyrotechnics . Their high nitrogen content contributes to their energetic properties, making them attractive candidates for applications in rocket fuels, airbags, and other propulsion systems.
Antiviral Agents
The compound 2-methylsulfanyl-6-nitro-1,2,4-triazolo[5,1-c][1,2,4]triazin-7(4H)-one , also known as Triazavirin , is derived from a related azolo[1,2,4]triazine. Triazavirin has demonstrated antiviral activity against various RNA viruses, including influenza and Ebola viruses. Its unique mechanism of action involves inhibiting viral RNA synthesis, making it a promising antiviral drug .
Materials Science: Organic Semiconductors
Azolo[1,2,4]triazines have been explored as organic semiconductors due to their intriguing electronic properties. Researchers investigate their use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. The tert-butyl substitution in our compound may influence charge transport and stability, making it an interesting candidate for organic electronics .
Medicinal Chemistry: Kinase Inhibitors
The purine scaffold in our compound resembles adenosine, a key component in cellular signaling pathways. Researchers have explored purine derivatives as kinase inhibitors, targeting specific kinases involved in diseases such as cancer. By modifying the tert-butyl group and other substituents, scientists can fine-tune the selectivity and potency of these inhibitors .
Supramolecular Chemistry: Host-Guest Interactions
Azolo[1,2,4]triazines can act as host molecules in supramolecular chemistry. Researchers study their ability to form inclusion complexes with guest molecules, such as small organic compounds or metal ions. The tert-butyl substituent may influence the binding affinity and selectivity of these host-guest interactions .
Materials Science: Crystal Engineering
The crystal structures of azolo[1,2,4]triazines provide insights into their packing arrangements and intermolecular interactions. Researchers explore crystal engineering principles to design new materials with desired properties. By modifying the tert-butyl group and other substituents, they can control crystal packing and optimize properties like solubility, stability, and mechanical strength .
Orientations Futures
Propriétés
IUPAC Name |
3-tert-butyl-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2/c1-12(2,3)6-5-18-7-8(13-10(18)16-15-6)17(4)11(20)14-9(7)19/h5H2,1-4H3,(H,13,16)(H,14,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIFBDCPVFIEGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC2=NC3=C(N2C1)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16418900 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine](/img/structure/B2588264.png)

![(Z)-3-isobutyl-5-((9-methyl-4-oxo-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2588267.png)


![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2588271.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2588273.png)
![4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2588275.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2588277.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrrolidine-1-sulfonamide](/img/structure/B2588278.png)
![2,2-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one;hydrochloride](/img/structure/B2588283.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-isopropylacetamide](/img/structure/B2588285.png)
